3-(3-tert-Butoxycarbonylaminopropoxy)-4-nitrobenzoic acid
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Overview
Description
3-(3-tert-Butoxycarbonylaminopropoxy)-4-nitrobenzoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a nitro group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-tert-Butoxycarbonylaminopropoxy)-4-nitrobenzoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Nitration: The aromatic ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid.
Esterification: The carboxylic acid group is esterified using an alcohol, typically methanol, in the presence of a catalyst like sulfuric acid.
Coupling Reaction: The protected amino group is coupled with the esterified benzoic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas with a palladium catalyst for reduction reactions.
Tin(II) Chloride: For reduction of the nitro group.
N,N’-Dicyclohexylcarbodiimide (DCC): For coupling reactions.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzoic Acids: Substitution reactions can yield various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-(3-tert-Butoxycarbonylaminopropoxy)-4-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-tert-Butoxycarbonylaminopropoxy)-4-nitrobenzoic acid depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group. In coupling reactions, the Boc-protected amino group reacts with carboxylic acids to form amide bonds.
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butoxycarbonylamino)propanoic acid: Similar structure but lacks the nitro group.
4-Nitrobenzoic acid: Similar structure but lacks the Boc-protected amino group.
3-(tert-Butoxycarbonylamino)benzoic acid: Similar structure but lacks the propoxy group.
Uniqueness
3-(3-tert-Butoxycarbonylaminopropoxy)-4-nitrobenzoic acid is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C15H20N2O7 |
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Molecular Weight |
340.33 g/mol |
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]-4-nitrobenzoic acid |
InChI |
InChI=1S/C15H20N2O7/c1-15(2,3)24-14(20)16-7-4-8-23-12-9-10(13(18)19)5-6-11(12)17(21)22/h5-6,9H,4,7-8H2,1-3H3,(H,16,20)(H,18,19) |
InChI Key |
MUNGAUDRXLPNIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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